molecular formula C13H15N3OS3 B2991471 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide CAS No. 394236-07-8

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide

Cat. No.: B2991471
CAS No.: 394236-07-8
M. Wt: 325.46
InChI Key: NKAXIIDEPMAWJI-UHFFFAOYSA-N
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Description

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of both ethylsulfanyl and phenylsulfanyl groups attached to the thiadiazole ring, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions.

    Introduction of Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of Phenylsulfanyl Group: The phenylsulfanyl group can be attached through a nucleophilic substitution reaction using phenylthiol and a suitable leaving group on the thiadiazole ring.

    Formation of Propanamide: The final step involves the acylation of the thiadiazole derivative with propanoyl chloride to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl groups or to convert the thiadiazole ring to a more saturated form using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored in the treatment of various diseases, including infections and cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide involves its interaction with molecular targets in biological systems. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide include other thiadiazole derivatives with different substituents. For example:

    N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)propanamide: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.

    N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(methylsulfanyl)propanamide: Similar structure but with a methylsulfanyl group instead of a phenylsulfanyl group.

    N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

These compounds may exhibit different chemical and biological properties due to the variations in their substituents, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS3/c1-3-18-13-16-15-12(20-13)14-11(17)9(2)19-10-7-5-4-6-8-10/h4-9H,3H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAXIIDEPMAWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C(C)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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